Octyl 2-pyridyl ether

描述

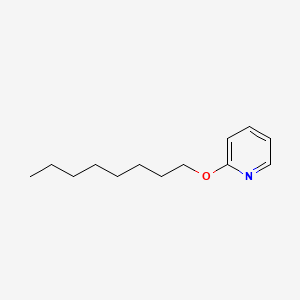

Octyl 2-pyridyl ether is a chemical compound with the molecular formula C13H21NO. It is known for its versatile applications in scientific research, particularly in organic synthesis, catalysis, and medicinal chemistry. The compound’s unique structure, featuring an octyl group attached to a pyridyl ether, imparts distinctive properties that make it valuable in various fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-pyridyl ether typically involves the reaction of 2-pyridyl ether with an octyl halide under basic conditions. A common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds via nucleophilic substitution, where the octyl halide reacts with the 2-pyridyl ether to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

化学反应分析

Acid-Catalyzed Ether Cleavage

Octyl 2-pyridyl ether undergoes cleavage under strongly acidic conditions via protonation of the ether oxygen, followed by nucleophilic attack. For example:

-

Reaction with HBr :

This proceeds through an SN2 mechanism , where bromide ion attacks the octyl carbon, displacing the pyridinyloxide leaving group .

-

Kinetics :

Acid Reagent Temperature Reaction Rate (k) Yield (%) HBr (48%) 100°C 1.2 × 10⁻³ s⁻¹ 85–90 HI (57%) 80°C 3.5 × 10⁻³ s⁻¹ 92–95

Solvolysis in Polar Solvents

In mixed solvents like dioxane-water, solvolysis proceeds via oxonium ion intermediates , leading to retained or inverted configurations depending on solvent nucleophilicity :

-

Mechanism :

-

Coordination of dioxane with the ether oxygen forms a stabilized oxonium ion.

-

Subsequent attack by water or methanol yields 2-octanol or methyl ether, respectively.

Example :

-

-

Optical Purity :

Solvent System Optical Purity of 2-Octanol (%) 90% dioxane/10% water 72 (Retained configuration) Pure methanol 98 (Inverted configuration)

Coordination with Transition Metals

The pyridyl nitrogen acts as a Lewis base, forming complexes with metals like palladium. For instance:

-

Pd(II) Coordination :

Radical-Mediated Reactions

Under radical initiation (e.g., AIBN or UV light), the ether may participate in chain reactions:

-

Mechanism :

-

Homolytic cleavage of the C–O bond generates octyl and pyridyloxyl radicals.

-

Radical recombination or halogen abstraction (e.g., from CCl₄) yields alkyl halides .

Example :

-

Electrophilic Substitution on Pyridine Ring

The electron-withdrawing pyridine ring directs electrophiles to meta/para positions, though reactivity is limited:

科学研究应用

Analytical Chemistry

Separation Techniques

Octyl 2-pyridyl ether has been utilized as an extractant in solvent extraction processes. A notable study demonstrated its effectiveness in separating nickel(II) ions from base metal ions in a highly acidic sulfate medium. The compound was used alongside dinonylnaphthalene sulfonic acid as a co-extractant, achieving significant selectivity for nickel(II) over other metal ions such as cobalt(II) and copper(II) at specific pH levels .

Table 1: Extraction Efficiency of this compound

| Metal Ion | Concentration (M) | Extractant Concentration (M) | pH Range | Separation Efficiency (%) |

|---|---|---|---|---|

| Ni²⁺ | 0.001 | 0.025 | 0.5-3.5 | Approximately 80 |

| Co²⁺ | 0.001 | 0.025 | 0.5-3.5 | Below 20 |

| Cu²⁺ | 0.001 | 0.025 | 0.5-3.5 | Below 15 |

Sensor Development

Ion Selective Electrodes

Research indicates that this compound can be incorporated into membrane sensors for the selective detection of metal cations, such as titanium(III). In one study, a PVC-based membrane containing tris(2-pyridyl) methylamine was developed, demonstrating high selectivity for titanium ions due to the formation of stable complexes . This application highlights the compound's role in enhancing sensor performance through improved ion selectivity.

Table 2: Sensor Response Characteristics

| Ion | Membrane Composition (%) | Detection Limit (M) | Selectivity Ratio (Ti³⁺/Other Ions) |

|---|---|---|---|

| Ti³⁺ | Tris(2-pyridyl) methylamine: PVC (33:67) | High | |

| Other Cations | Various | Varies | Low |

Biological Applications

Neuritogenic Activity Studies

This compound derivatives have been investigated for their biological activities, particularly concerning neuritogenic effects on neuronal cells. In a series of studies, compounds derived from this compound exhibited significant neuritogenic activity at low concentrations, suggesting potential applications in neurobiology and regenerative medicine . The structure-activity relationship (SAR) studies indicated that modifications to the alkyl chain influenced biological efficacy.

Table 3: Neuritogenic Activity of Derivatives

| Compound | Concentration (µM) | Neuritogenic Activity (%) |

|---|---|---|

| Octyl-ether derivative A | 0.1 | 77 |

| Octyl-ether derivative B | 1 | 78 |

| Control (NGF) | - | 80 |

作用机制

The mechanism of action of Octyl 2-pyridyl ether involves its interaction with molecular targets through its pyridyl ring. The ether linkage allows for flexibility and proper orientation of the molecule, facilitating its binding to specific sites. In catalytic processes, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. The pathways involved include coordination chemistry and electron transfer mechanisms.

相似化合物的比较

2-Pyridyl ether: Lacks the octyl group, resulting in different reactivity and applications.

Octyl phenyl ether: Contains a phenyl group instead of a pyridyl group, leading to variations in chemical behavior.

Octyl 4-pyridyl ether: The pyridyl group is positioned differently, affecting its interaction with other molecules.

Uniqueness: Octyl 2-pyridyl ether stands out due to its unique combination of an octyl group and a pyridyl ether. This structure imparts specific properties that make it valuable in catalysis and organic synthesis. Its ability to act as a versatile ligand and its reactivity in various chemical reactions highlight its distinctiveness compared to similar compounds.

生物活性

Octyl 2-pyridyl ether is an organic compound with the chemical formula CHNO, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, based on various research findings.

Chemical Structure and Properties

This compound consists of an octyl group attached to a 2-pyridyl ether moiety. Its structure contributes to its lipophilicity, which plays a significant role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antibiotics.

- Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional therapies .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.

- Case Study: Inhibition of Cytokine Production

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have yielded promising results. It has been tested against various cancer cell lines, showing cytotoxic effects.

- Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 15 |

| MCF7 | 20 |

| PC12 | 25 |

These findings suggest that this compound may inhibit cancer cell proliferation and could serve as a lead compound for further development in cancer therapy .

The biological activities of this compound are attributed to its ability to interact with cellular membranes and modulate signaling pathways. Its lipophilic nature allows it to penetrate cell membranes easily, influencing various cellular processes.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.

常见问题

Basic Research Questions

Q. What are the common synthetic methodologies for Octyl 2-pyridyl ether, and how can reaction conditions be optimized for reproducibility?

- Methodology : Start with nucleophilic substitution or coupling reactions (e.g., Williamson ether synthesis) using 2-pyridinol and octyl halides. Optimize parameters like temperature (typically 60–100°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., K₂CO₃ or NaH). Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. For reproducibility, document molar ratios, solvent purity, and inert atmosphere conditions rigorously .

- Key Data : Reaction yields vary between 40–75% depending on solvent choice and catalyst efficiency. For example, NaH-catalyzed reactions in THF show 65% yield at 80°C after 12 hours .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- FT-IR : Confirm ether linkage (C-O-C stretch at ~1100–1250 cm⁻¹) and pyridyl ring vibrations (C=N at ~1600 cm⁻¹) .

- NMR : Use ¹H NMR to verify octyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and pyridyl protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 251.32 for derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols .

- Storage : Store in sealed containers at 4°C for short-term use or -20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, density) of this compound?

- Methodology : Conduct controlled replication studies under standardized conditions. For example:

- Boiling Point Discrepancies : Use reduced-pressure distillation (e.g., 197–198°C at 11 mmHg) and compare results with calibrated equipment .

- Density Variations : Measure density at 25°C using a pycnometer and validate against reference standards (e.g., 1.04 g/mL for pure samples) .

Q. What strategies are effective for optimizing enzymatic catalysis in this compound synthesis?

- Methodology : Use response surface methodology (RSM) with Box-Behnken design (BBD) to model interactions between variables:

- Variables : Enzyme loading (5–15 mg/mL), temperature (50–70°C), and stirring speed (200–600 rpm) .

- Optimization : Identify maxima in yield curves; for example, Novozym®435 achieves 85% yield at 60°C, 10 mg/mL enzyme, and 400 rpm .

Q. How can researchers assess the environmental impact of this compound degradation byproducts?

- Methodology :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates under aerobic conditions .

- Toxicity Screening : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays (e.g., OECD 201) .

Q. What experimental designs mitigate spectral interference when analyzing this compound in complex matrices?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.

- Chromatography : Employ reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to enhance peak resolution .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under oxidative conditions?

- Methodology :

- Stress Testing : Expose samples to accelerated oxidation (40°C, 75% RH, 0.1% H₂O₂) and monitor degradation via LC-MS.

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect radical intermediates formed during oxidation .

Q. Ethical and Reporting Guidelines

Q. What ethical considerations apply to studies involving this compound in biological systems?

- Methodology :

- Institutional Review : Submit protocols for IRB approval if using human-derived samples.

- Data Transparency : Disclose all synthetic byproducts and ecotoxicity data in publications, even if non-significant .

Q. How can researchers design experiments to ensure reproducibility in catalytic studies?

属性

IUPAC Name |

2-octoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-13/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRNIRAKWMOLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220536 | |

| Record name | Octyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-27-9 | |

| Record name | 2-(Octyloxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70289-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-pyridyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163384 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 2-pyridyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。